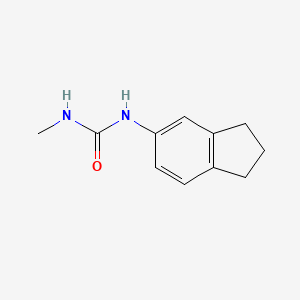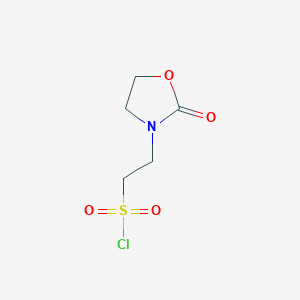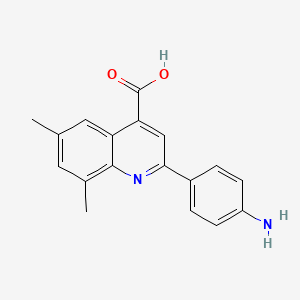
1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea” is a urea derivative with an indene moiety. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can be crucial for biological activity . The indene moiety is a polycyclic hydrocarbon that is found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of “1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea” would likely consist of a urea group attached to an indene ring. The indene ring is a fused ring system consisting of a benzene ring and a cyclopentene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea” would depend on its specific structure. Urea derivatives are typically solid at room temperature and are soluble in polar solvents .Aplicaciones Científicas De Investigación
Crystal Structure and Herbicide Applications
The study of crystal structures of phenylurea herbicides like metobromuron demonstrates their potential for agricultural use in controlling weeds. The analysis of crystal packing and intermolecular interactions can inform the development of new herbicides with improved efficacy and environmental compatibility (Kang et al., 2015).
Environmental Degradation
Research on the degradation of isoproturon, another phenylurea herbicide, in soil profiles underlines the importance of understanding environmental factors that influence the breakdown of such compounds. This knowledge aids in assessing their environmental impact and leaching risk to groundwater resources (Alletto et al., 2006).
Immunoassay Development
The synthesis of haptens for the immunoassay of phenyl-urea herbicides showcases the application of these compounds in developing sensitive methods for detecting and monitoring herbicide residues in the environment, thus contributing to food safety and environmental protection (Li Fang-shi, 2005).
Microbial Degradation and Bioremediation
Studies on the microbial degradation of methyleneureas and the mineralization of phenylurea herbicides like isoproturon by specific soil bacteria highlight the potential of bioremediation strategies to mitigate environmental contamination. These findings provide valuable insights into the natural processes that can be harnessed to break down persistent pollutants in soil and water (Jahns & Kaltwasser, 2000), (Sørensen et al., 2001).
Organic Synthesis and Material Science
Research into the cycloaddition reactions of thiourea with donor-acceptor cyclopropanes, yielding diverse organic compounds, illustrates the versatility of urea derivatives in organic synthesis. Such reactions facilitate the creation of complex molecules with potential applications in material science and pharmaceuticals (Xie et al., 2019).
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-11(14)13-10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2,1H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOZVYCGVQAXDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC2=C(CCC2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea | |
CAS RN |
1592510-65-0 |
Source


|
| Record name | 1-(2,3-dihydro-1H-inden-5-yl)-3-methylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid](/img/structure/B2388925.png)

![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2388930.png)

![(E)-N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2388933.png)
methanone](/img/structure/B2388934.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2388936.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B2388938.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2388940.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2388944.png)